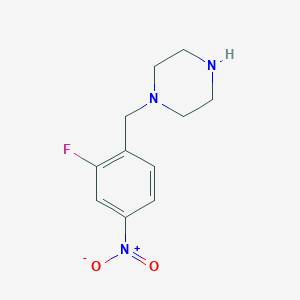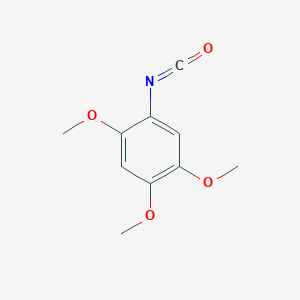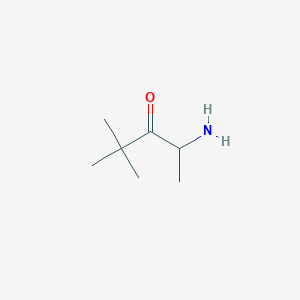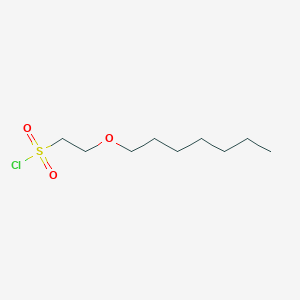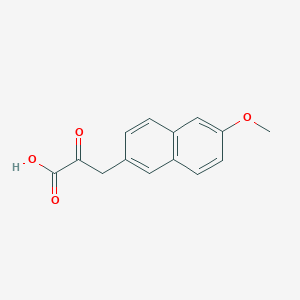![molecular formula C11H22N2O2 B13533980 tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used as a building block in organic synthesis for the preparation of various complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .
Medicine: It is explored for its activity against various biological targets and its potential as a drug candidate .
Industry: In the industrial sector, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
N-Boc-1,3-diaminopropane: A similar compound used in organic synthesis and medicinal chemistry.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with applications in organic synthesis.
tert-Butyl N-(3-bromopropyl)carbamate: Used in the synthesis of various organic molecules.
Uniqueness: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts specific reactivity and stability to the compound. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(6-7-11)5-4-8-12/h4-8,12H2,1-3H3,(H,13,14) |
InChI Key |
DNNQFAMEYYSVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)
